molecular formula C20H19FN2O5S2 B2491942 4-(4-fluorophenyl)sulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide CAS No. 1007249-07-1

4-(4-fluorophenyl)sulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide

Cat. No.: B2491942
CAS No.: 1007249-07-1
M. Wt: 450.5
InChI Key: FVIQXJVFAFUXNX-LSDHQDQOSA-N
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Description

4-(4-fluorophenyl)sulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a sulfonyl group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)sulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Dioxino Group: The dioxino group can be introduced via a reaction with an appropriate diol under acidic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Sulfonylation: The sulfonyl group can be added using a sulfonyl chloride reagent in the presence of a base.

    Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)sulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, which can be explored for therapeutic applications.

    Industry: The compound can be used in the development of advanced materials, such as polymers, coatings, and electronic devices.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)sulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)sulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide: shares structural similarities with other sulfonyl and benzothiazole derivatives, such as:

Uniqueness

The presence of the fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.

Biological Activity

The compound 4-(4-fluorophenyl)sulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide represents a class of biologically active molecules with potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22FN3O4SC_{21}H_{22}F_{N_3}O_4S, with a molecular weight of approximately 431.481 g/mol. Its structure includes a sulfonamide moiety and a fluorinated phenyl group, which are known to influence its biological activity.

Antiproliferative Effects

Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have been shown to induce cell death in sensitive cancer cells by covalently binding to cytochrome P450 enzymes (CYPs), leading to DNA adduct formation and subsequent apoptosis .

The mechanism underlying the antiproliferative activity involves the metabolism of these compounds by CYP enzymes. For example, studies have demonstrated that fluorinated derivatives can selectively induce the expression of CYP1A1 in sensitive cancer cells while having minimal effects on resistant cell lines . This selective activation suggests a targeted approach to cancer therapy.

Study 1: Antiproliferative Activity

In a study involving the evaluation of fluorinated benzothiazoles, one compound demonstrated potent antiproliferative effects without exhibiting a biphasic dose-response relationship. This characteristic is crucial for drug development as it simplifies the therapeutic index and enhances predictability in clinical settings .

Compound NameActivityMechanism
5F 203Potent antiproliferativeInduces CYP1A1 expression
DF 203Moderate antiproliferativeMetabolized by CYPs

Study 2: Enzyme Inhibition

Another investigation highlighted the role of This compound as a potential inhibitor of CYP enzymes. The compound's interaction with CYP3A4 was particularly noted for its implications in drug-drug interactions. In vitro studies indicated that this compound could inhibit CYP3A4 activity at concentrations relevant for therapeutic use .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5S2/c1-23-15-11-16-17(28-9-8-27-16)12-18(15)29-20(23)22-19(24)3-2-10-30(25,26)14-6-4-13(21)5-7-14/h4-7,11-12H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIQXJVFAFUXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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